2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position.
Phenoxy Formation: The brominated product is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.
Thiazole Formation: The phenoxyacetic acid derivative is then reacted with thioamide to form the thiazole ring.
Amidation: Finally, the thiazole derivative is reacted with an appropriate amine to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the acetamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products may include azides or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2-fluoro-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2-iodo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the phenoxy and thiazole groups also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-2-3-10(9(13)6-8)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLGJGESKIPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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